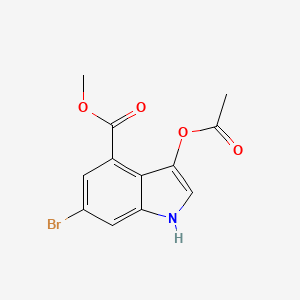

3-Acetoxy-6-bromo-indole-4-methylcarboxylate

Beschreibung

Key Structural Attributes:

- Indole Core : A fused bicyclic system comprising a benzene ring connected to a pyrrole ring, providing π-conjugation and planar geometry.

- Substituent Configuration :

- 3-Acetoxy Group : Introduces ester functionality (-OCOCH₃), enhancing electrophilicity at the adjacent carbon.

- 6-Bromo Substituent : The electron-withdrawing bromine atom directs electrophilic substitution to position 5 while increasing molecular polarizability.

- 4-Methylcarboxylate : A methyl ester (-COOCH₃) at position 4 modulates solubility and serves as a precursor for carboxylic acid derivatives.

Table 1: Structural and Physicochemical Properties

The acetoxy and methyl carboxylate groups create distinct regions of hydrophilicity, while the bromine and aromatic system contribute to hydrophobic interactions—a duality exploited in drug design.

Nomenclature and Systematic Identification

Systematic naming follows IUPAC guidelines prioritizing substituent positions and functional group hierarchy.

IUPAC Name:

Methyl 3-acetoxy-6-bromo-1H-indole-4-carboxylate

Alternative Identifiers:

The CAS registry (1227270-87-2) distinguishes it from structurally related compounds like 6-bromo-1H-indol-3-yl acetate (CAS 114306-17-1). Digital identifiers such as InChIKey (LNTDPDLGBFTITA-UHFFFAOYSA-N) and SMILES ensure precise database retrieval.

Historical Context and Research Significance

First synthesized in the early 21st century, this compound emerged as a key intermediate in indole-based drug development.

Milestones:

- 2010s : Early applications in kinase inhibitor synthesis, leveraging the 6-bromo group for Suzuki-Miyaura cross-coupling.

- 2020s : Role in proteolysis-targeting chimera (PROTAC) design, where its indole core facilitates protein-protein interaction modulation.

Table 2: Research Applications

| Application Field | Use Case | Source |

|---|---|---|

| Antiviral Agents | Intermediate in Arbidol derivatives | |

| Anticancer Therapeutics | HDAC inhibitor precursor | |

| Material Science | Conductive polymer synthesis |

The compound’s versatility stems from its three reactive sites :

- Bromine for palladium-catalyzed couplings.

- Acetoxy group for hydrolysis to hydroxyl derivatives.

- Methyl carboxylate for transesterification or saponification.

Recent studies highlight its utility in synthesizing multi-target kinase inhibitors , where modular functionalization enables selectivity tuning. Additionally, its fluorescence properties under UV light (λ_ex ≈ 280 nm) are exploited in bioimaging probe development.

Eigenschaften

IUPAC Name |

methyl 3-acetyloxy-6-bromo-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-6(15)18-10-5-14-9-4-7(13)3-8(11(9)10)12(16)17-2/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFQINSPINWINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC(=CC(=C21)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201220853 | |

| Record name | Methyl 3-(acetyloxy)-6-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-87-2 | |

| Record name | Methyl 3-(acetyloxy)-6-bromo-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(acetyloxy)-6-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 6-Bromoindole Core

A widely accepted method for synthesizing 6-bromoindole involves a four-step sequence starting from para-aminotoluene:

Diazotization of para-aminotoluene.

Bromination to introduce the bromo substituent at the 6-position.

Ring closure to form the indole structure.

This method is favored for its scalability, moderate to good yields, and use of inexpensive reagents.

Introduction of the Acetoxy Group at Position 3

The acetylation of the indole ring at the 3-position to form 3-acetoxy derivatives is typically achieved by:

Reacting 4-hydroxyindole or 3-hydroxyindole derivatives with acetic anhydride in the presence of pyridine as a base and catalyst.

The reaction is conducted in dichloromethane (DCM) under an inert atmosphere at low temperatures (0–5 °C), then warmed to room temperature to complete the acetylation.

Yields reported for similar acetylation reactions exceed 99%, indicating high efficiency.

Formation of the 4-Methylcarboxylate Group

The methyl carboxylate at the 4-position can be introduced by:

Bromination of methyl 1H-indole-6-carboxylate using N-bromosuccinimide (NBS) in anhydrous N,N-dimethylformamide (DMF) at low temperatures (-60 °C to room temperature) to yield methyl 3-bromoindole-6-carboxylate, a close analogue.

Alternatively, esterification of 4-carboxyindole derivatives with methanol under acidic conditions can yield the methyl ester.

Integrated Synthetic Route for 3-Acetoxy-6-bromo-indole-4-methylcarboxylate

A plausible synthetic pathway combining the above steps is as follows:

Supporting Research Findings and Optimization Notes

The bromination of indole derivatives using NBS in DMF is highly regioselective and efficient, providing high-purity bromoindoles suitable for further functionalization.

Acetylation under mild conditions with acetic anhydride and pyridine avoids over-acetylation and degradation, ensuring selectivity for the 3-position hydroxy or amino group.

Esterification or direct use of methyl esters as starting materials simplifies purification and improves overall synthetic efficiency.

The use of inert atmosphere (nitrogen or argon) and low temperatures during sensitive steps minimizes side reactions and decomposition.

Purification typically involves extraction with ethyl acetate, drying over anhydrous agents, concentration under reduced pressure, and chromatographic separation on silica gel or preparative HPLC to isolate pure compounds.

Comparative Table of Key Reagents and Conditions

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetoxy-6-bromo-indole-4-methylcarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 3-acetoxy-indole-4-methylcarboxylate.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: 3-Acetoxy-indole-4-methylcarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Acetoxy-6-bromo-indole-4-methylcarboxylate has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various biological targets.

- Anticancer Activity : Preliminary studies indicate that compounds with indole structures can exhibit anticancer properties due to their ability to interact with cellular pathways involved in tumor growth and metastasis.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution : The bromo group can be replaced by nucleophiles, facilitating the creation of new compounds.

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Base presence (e.g., NaOH) | Substituted indole derivatives |

| Acetylation | Acetic anhydride, base | Acetylated derivatives |

| Bromination | Bromine in solvent | Dibrominated products |

Biological Studies

Research into the biological activities of this compound has revealed promising results:

- Antimicrobial Properties : Studies suggest that indole derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics.

- Neuropharmacology : The compound's structural features may allow it to interact with serotonin receptors, indicating potential use in treating mood disorders or neurological conditions.

Case Studies

Several studies highlight the applications of this compound:

-

Study on Anticancer Properties :

- Researchers synthesized a series of indole derivatives, including this compound, and tested their effects on cancer cell lines. Results indicated significant cytotoxicity, warranting further investigation into their mechanisms of action.

-

Synthesis of Novel Compounds :

- A study focused on using this compound as a precursor for synthesizing new indole-based compounds with enhanced biological activity. The resulting compounds showed improved efficacy against specific cancer types.

Wirkmechanismus

The mechanism of action of 3-Acetoxy-6-bromo-indole-4-methylcarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ester vs. Acid : The methyl ester at position 4 in the target compound contrasts with carboxylic acid derivatives (e.g., 3-Bromo-1H-indole-4-carboxylic acid), affecting solubility and bioavailability .

- Acetoxy Group : The 3-acetoxy group is absent in most analogs, suggesting unique metabolic pathways or stability compared to hydroxylated indoles .

Physicochemical and Pharmacokinetic Properties

Data from and related studies highlight critical differences:

*Estimated based on acetoxy group contributions.

Key Findings :

- Solubility : The methyl ester and acetoxy groups reduce solubility relative to carboxylic acid derivatives, aligning with the lower Log S values .

- Pharmacokinetics : The compound’s moderate GI absorption and BBB permeability (inferred from analogs) may position it as a CNS drug candidate, though P-gp substrate risks require validation .

Biologische Aktivität

3-Acetoxy-6-bromo-indole-4-methylcarboxylate is a semi-synthetic derivative of 6-bromoindole-3-acetic acid, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, along with supporting data and case studies.

Chemical Structure : The compound features an indole core with an acetoxy group at position 3 and a bromo substituent at position 6, along with a methylcarboxylate group at position 4. This unique structure contributes to its biological activity.

Physical Properties :

- Molecular Formula : C12H12BrNO4

- Molecular Weight : 303.13 g/mol

- Solubility : Soluble in organic solvents like chloroform and acetone.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are crucial in the inflammatory response.

| Cytokine | Effect of Compound |

|---|---|

| IL-1β | Inhibition |

| IL-6 | Inhibition |

| TNF-α | Inhibition |

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown effectiveness against:

- Bacteria :

- Escherichia coli

- Pseudomonas aeruginosa

- Fungi :

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate potent antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| P. aeruginosa | 30 |

| C. albicans | 25 |

Anticancer Activity

Research indicates that this compound has significant anticancer effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (HL-60).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| HL-60 | 10 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Cytokine Receptor Binding : The compound binds to receptors involved in cytokine signaling, inhibiting downstream inflammatory pathways.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Gene Expression Modulation : The compound influences transcription factors that regulate genes associated with inflammation and tumor growth.

Case Studies

- Anti-inflammatory Study : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential for treating inflammatory diseases.

- Antimicrobial Efficacy : Clinical isolates of E. coli were treated with varying concentrations of the compound, showing a dose-dependent reduction in bacterial growth.

- Cancer Cell Line Analysis : In vitro studies on MCF-7 cells revealed that treatment with the compound led to G1 phase cell cycle arrest and increased apoptosis rates compared to untreated controls.

Safety and Toxicity

Initial toxicity assessments indicate that while acute toxicity is low, further research is necessary to evaluate chronic exposure effects. Long-term studies are essential to establish safety profiles for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-Acetoxy-6-bromo-indole-4-methylcarboxylate?

- Methodological Answer : The synthesis typically involves three key steps:

Bromination : Introduce the bromo group at position 6 of the indole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .

Acetylation : Protect the hydroxyl group at position 3 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

Esterification : Convert the carboxylic acid to the methyl ester via reaction with methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux, as demonstrated in analogous indole carboxylate syntheses .

- Critical Note: Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid side products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., bromo at C6, acetoxy at C3) by analyzing coupling patterns and chemical shifts. For example, downfield shifts for C3 acetoxy (~δ 2.3 ppm for CH₃, δ 170-175 ppm for carbonyl in ¹³C NMR) and deshielded aromatic protons near bromo substituents .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) .

- IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and acetyl group (~1760 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in indole derivatives like this compound?

- Methodological Answer :

- Directed Bromination : Use directing groups (e.g., methoxy or acetoxy) to control bromine placement. For example, the acetoxy group at C3 can direct electrophilic bromination to C6 via resonance effects .

- Solvent/Reagent Selection : Polar aprotic solvents (e.g., DMF) with NBS enhance selectivity. Low temperatures (0–5°C) minimize over-bromination .

- Validation : Compare experimental NMR data with computational predictions (DFT calculations) to confirm regiochemical outcomes .

Q. What strategies resolve contradictions between theoretical and observed NMR spectra for brominated indole derivatives?

- Methodological Answer :

- Regiochemical Ambiguity : If observed shifts deviate from expectations (e.g., C4 vs. C6 bromination), use NOESY or COSY to assess spatial proximity of protons. For instance, bromo at C6 would show coupling between H5 and H7 .

- Dynamic Effects : Consider tautomerism or rotational barriers (e.g., ester groups) that split signals. Variable-temperature NMR can clarify dynamic behavior .

- Reference Compounds : Compare with structurally validated analogs, such as ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate, to identify diagnostic peaks .

Q. How can the esterification step in the synthesis be optimized for higher yields?

- Methodological Answer :

- Base Selection : Use K₂CO₃ instead of weaker bases to enhance nucleophilic attack on methyl iodide .

- Reagent Ratios : Increase methyl iodide equivalents (1.5–2.0 equiv.) to drive the reaction to completion .

- Reflux Duration : Extend reflux time to 6–8 hours while monitoring via TLC (eluent: hexane/EtOAc 3:1) to ensure full conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.